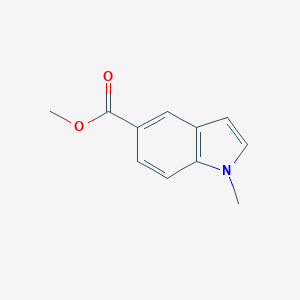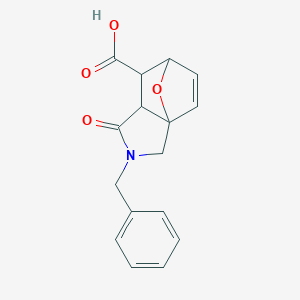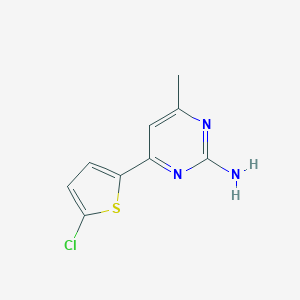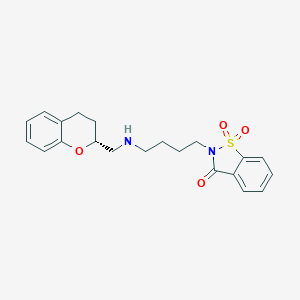
3-(Benzyloxy)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Benzyloxy)pyrrolidine Hydrochloride” is a useful research chemical .
Molecular Structure Analysis
The molecular formula of ®-3-Benzyloxy-pyrrolidine is C11H15NO . The InChI code is 1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1 .Chemical Reactions Analysis
While specific chemical reactions involving “3-(Benzyloxy)pyrrolidine Hydrochloride” are not detailed in the retrieved sources, pyrrolidine derivatives have been discussed in the context of their biological activities .Physical And Chemical Properties Analysis
The molecular weight of ®-3-Benzyloxy-pyrrolidine is 177.24 g/mol . The compound is a white to tan solid . The IUPAC name is (3R)-3-(benzyloxy)pyrrolidine hydrochloride .Scientific Research Applications
Proteomics Research
3-(Benzyloxy)pyrrolidine hydrochloride: is utilized in proteomics research due to its role in protein characterization and identification. This compound can be used to modify proteins or peptides, which can then be analyzed using mass spectrometry or other proteomic techniques .
Pharmacotherapy
Pyrrolidine derivatives, including 3-(Benzyloxy)pyrrolidine hydrochloride , show promise in pharmacotherapy. They exhibit a range of biological activities such as antioxidant, anti-inflammatory, and neuropharmacological effects. These properties make them valuable as lead compounds for drug discovery .
Anticancer Research
In cancer research, pyrrolidine alkaloids have been identified to induce apoptotic cell death in various cancer cell lines3-(Benzyloxy)pyrrolidine hydrochloride could potentially be used to synthesize analogs that target specific cancer cells for therapeutic purposes .
Antibacterial Applications
The structure of 3-(Benzyloxy)pyrrolidine hydrochloride allows for the synthesis of compounds with significant antibacterial activity. This is particularly useful in the development of new antibiotics to combat resistant bacterial strains .
Neurological Studies
Due to the neuroactive properties of pyrrolidine alkaloids, 3-(Benzyloxy)pyrrolidine hydrochloride can be employed in neurological studies to understand neurotoxicity and neuroprotection mechanisms. It may also aid in the development of treatments for neurodegenerative diseases .
Organ Protective Research
Research indicates that pyrrolidine alkaloids can have organ-protective effects3-(Benzyloxy)pyrrolidine hydrochloride could be used to explore protective strategies against organ damage in various medical conditions .
Anti-Hyperglycemic Studies
The compound has potential applications in studying and treating hyperglycemia. By synthesizing derivatives of 3-(Benzyloxy)pyrrolidine hydrochloride , researchers can investigate new treatments for diabetes and related metabolic disorders .
Chemical Synthesis
3-(Benzyloxy)pyrrolidine hydrochloride: serves as a building block in chemical synthesis. It can be used to create a variety of complex molecules for further research or industrial applications .
Safety and Hazards
When handling this compound, it is advised to wash face, hands, and any exposed skin thoroughly. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces .
Future Directions
Mechanism of Action
Target of Action
3-(Benzyloxy)pyrrolidine hydrochloride is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
Pyrrolidine alkaloids, in general, have been shown to interact with various biological targets, leading to a wide range of pharmacological activities . The specific interactions of 3-(Benzyloxy)pyrrolidine hydrochloride with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, leading to their diverse biological activities
Result of Action
Pyrrolidine alkaloids have been shown to cause a variety of effects at the molecular and cellular level, including apoptotic cell death in certain cancer cells . The specific effects of 3-(Benzyloxy)pyrrolidine hydrochloride require further investigation.
properties
IUPAC Name |
3-phenylmethoxypyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPRPABXTKKPPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)pyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)












![(2S)-N-[5-[[(2S)-2,5-diaminopentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B170816.png)